N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3-(trifluoromethyl)pyridine-2-carboxamide
Description
N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3-(trifluoromethyl)pyridine-2-carboxamide is a complex organic compound that features a unique combination of imidazole and pyridine rings. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3-(trifluoromethyl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N5O/c17-16(18,19)12-2-1-5-21-14(12)15(25)23-9-11-3-4-13(22-8-11)24-7-6-20-10-24/h1-8,10H,9H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVCNMVZZKVEEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)NCC2=CN=C(C=C2)N3C=CN=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3-(trifluoromethyl)pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach is the functionalization of imidazo[1,2-a]pyridines via radical reactions. This method includes transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol consistently yields the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3-(trifluoromethyl)pyridine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3-(trifluoromethyl)pyridine-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3-(trifluoromethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The imidazole and pyridine rings allow it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in its observed effects.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness
N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3-(trifluoromethyl)pyridine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and bioavailability, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
